ethyl 1-ethyl-3,5-dimethyl-4-((2-methylcyclohexyl)carbamoyl)-1H-pyrrole-2-carboxylate

Description

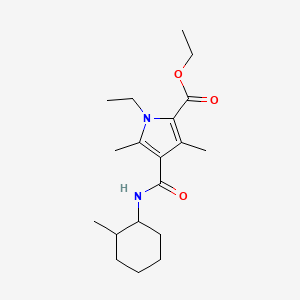

Ethyl 1-ethyl-3,5-dimethyl-4-((2-methylcyclohexyl)carbamoyl)-1H-pyrrole-2-carboxylate is a pyrrole-based heterocyclic compound featuring a carbamoyl group substituted with a 2-methylcyclohexyl moiety. This compound’s structural complexity—with ethyl, methyl, and cyclohexyl substituents—suggests unique physicochemical and biological properties compared to simpler pyrrole analogs.

Properties

IUPAC Name |

ethyl 1-ethyl-3,5-dimethyl-4-[(2-methylcyclohexyl)carbamoyl]pyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N2O3/c1-6-21-14(5)16(13(4)17(21)19(23)24-7-2)18(22)20-15-11-9-8-10-12(15)3/h12,15H,6-11H2,1-5H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXDCJEMGZMGPRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=C1C(=O)OCC)C)C(=O)NC2CCCCC2C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-ethyl-3,5-dimethyl-4-((2-methylcyclohexyl)carbamoyl)-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. The starting materials may include ethyl acetoacetate, 2-methylcyclohexylamine, and other reagents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-ethyl-3,5-dimethyl-4-((2-methylcyclohexyl)carbamoyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe or ligand in biochemical assays and studies.

Medicine: The compound could be investigated for its pharmacological properties and potential therapeutic uses.

Industry: It may find applications in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ethyl 1-ethyl-3,5-dimethyl-4-((2-methylcyclohexyl)carbamoyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Structural Features

The target compound’s key structural distinctions lie in its substitution pattern:

- Carbamoyl Group : The 2-methylcyclohexyl carbamoyl substituent at position 4 introduces steric bulk and lipophilicity, contrasting with analogs bearing aromatic or heteroaromatic carbamoyl groups.

Table 1: Structural Comparison of Pyrrole Derivatives

Physicochemical Properties

- Lipophilicity : The 2-methylcyclohexyl group in the target compound increases logP compared to phenyl or thiazole-containing analogs, suggesting lower aqueous solubility but enhanced membrane permeability .

- Melting Points : Pyrrole esters with bulky substituents (e.g., cyclohexyl) typically exhibit higher melting points due to reduced molecular symmetry and stronger van der Waals interactions. For example, ethyl 2:4-dimethyl-3-propylpyrrole-5-carboxylate has a melting point of 98°C , while the target compound’s larger substituents likely elevate this further.

- Hydrogen Bonding: The carbamoyl group in the target compound can act as both hydrogen bond donor (N–H) and acceptor (C=O), similar to thiazole-carbamoyl analogs , but steric hindrance from the cyclohexyl group may limit intermolecular interactions.

Pharmacological Activities

- Thiazole-Carbamoyl Analogs : Exhibit antimicrobial activity due to the thiazole ring’s ability to disrupt bacterial cell walls . The target compound’s cyclohexyl group may instead favor interactions with lipid-rich targets (e.g., fungal membranes).

- Phenylimino Derivatives: Demonstrated coordination with metal ions (e.g., in catalysis or metallodrugs) , a property less likely in the sterically hindered target compound.

Q & A

Basic: What synthetic strategies are recommended for constructing the carbamoyl-substituted pyrrole core of this compound?

The pyrrole core can be synthesized via Knorr pyrrole synthesis or Paal-Knorr cyclization , followed by regioselective functionalization. Key steps include:

- Carbamoylation : Coupling the pyrrole carboxylic acid intermediate with 2-methylcyclohexylamine using carbodiimide-based reagents (e.g., EDCI/HOBt) under inert conditions .

- Esterification : Ethyl ester formation via reaction with ethanol under acidic catalysis (e.g., H₂SO₄).

- Substituent introduction : Methyl and ethyl groups are typically added via alkylation or nucleophilic substitution.

Critical Note : Monitor regioselectivity during substitutions—NMR tracking (e.g., δ 1.17–1.48 ppm for ethyl/methyl groups in DMSO-d₆) ensures correct positioning .

Advanced: How can conflicting NMR data for similar pyrrole derivatives be resolved during structural validation?

Conflicts often arise from solvent effects , substituent electronic interactions , or rotameric equilibria . To resolve:

- Comparative analysis : Cross-reference chemical shifts (e.g., carbamoyl NH protons at δ ~11.01 ppm in DMSO-d₆ ) with analogous compounds in deuterated solvents.

- 2D NMR : Use HSQC and HMBC to confirm connectivity, especially for overlapping signals (e.g., cyclohexyl protons at δ 1.36–1.47 ppm ).

- Dynamic NMR : For rotamers (e.g., carbamoyl groups), variable-temperature NMR can coalesce split signals .

Basic: What analytical techniques are critical for purity assessment of this compound?

- HPLC-MS : Use C18 columns with acetonitrile/water gradients (e.g., 70:30 → 95:5 over 20 min) and ESI+ detection (expected [M+H]+ ~450–510 m/z based on similar derivatives ).

- 1H/13C NMR : Confirm absence of impurities (e.g., residual solvents like DMSO at δ 2.50 ppm) and integration ratios (e.g., ethyl ester protons at δ 4.16–4.27 ppm ).

- Elemental analysis : Ensure C/H/N/O ratios align with theoretical values (e.g., C: ~60%, H: ~8%, N: ~3% ).

Advanced: How can computational methods predict the bioactivity of this compound against kinase targets?

- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with ATP-binding pockets (e.g., cyclin-dependent kinases). Prioritize hydrogen bonds with the carbamoyl group and hydrophobic contacts with the cyclohexyl moiety .

- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to assess electronic properties (e.g., HOMO/LUMO energies for redox potential) .

- MD simulations : Simulate binding stability in explicit solvent (e.g., TIP3P water) over 100 ns to evaluate conformational flexibility .

Basic: What are common stability issues during storage, and how can they be mitigated?

- Hydrolysis : The ethyl ester is prone to hydrolysis in humid conditions. Store at –20°C under argon with desiccants (e.g., silica gel).

- Oxidation : Protect from light using amber vials; add antioxidants (e.g., BHT) if necessary.

- Degradation monitoring : Use accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC tracking .

Advanced: How to design structure-activity relationship (SAR) studies for optimizing cyclohexylcarbamoyl substituents?

- Substituent variation : Synthesize analogs with methyl , fluoro , or trifluoromethyl groups on the cyclohexyl ring. Compare logP (HPLC-measured) and IC50 values in enzymatic assays .

- Stereochemical impact : Prepare diastereomers (e.g., cis/trans 2-methylcyclohexyl) and assess activity via chiral HPLC separation .

- Pharmacophore mapping : Overlay low-energy conformers with co-crystal structures of target proteins (e.g., PDB: 2HZI) to identify critical interactions .

Basic: What solvent systems are optimal for recrystallizing this compound?

- Ethyl acetate/hexane : Ideal for polar esters (yield: ~60–70% ).

- DCM/methanol : For high-melting-point derivatives (monitor by DSC for polymorph control ).

- Critical tip : Slow evaporation at 4°C enhances crystal quality for X-ray diffraction .

Advanced: How to resolve discrepancies in biological activity data across in vitro assays?

- Assay conditions : Validate buffer pH (e.g., Tris vs. HEPES) and ATP concentrations (kinase assays).

- Membrane permeability : Use Caco-2 cell models to assess passive diffusion; correlate with logD7.4 .

- Off-target profiling : Screen against kinase panels (e.g., Eurofins) to identify polypharmacology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.